Rifamycin-Natrium
Übersicht
Beschreibung
Rifamycin-Natrium ist ein Breitbandantibiotikum, das zur Klasse der Rifamycin-Antibiotika gehörtThis compound wird hauptsächlich zur Behandlung bakterieller Infektionen eingesetzt, darunter Tuberkulose, Lepra und Reisedurchfall .
Wissenschaftliche Forschungsanwendungen
Rifamycin Sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and modification of antibiotics.
Biology: Rifamycin Sodium is used to study bacterial resistance mechanisms and the effects of antibiotics on bacterial growth.
Medicine: It is used in the treatment of bacterial infections, including tuberculosis, leprosy, and traveler’s diarrhea.
Industry: Rifamycin Sodium is used in the pharmaceutical industry for the production of various antibiotic formulations
Wirkmechanismus
Target of Action
Rifamycin sodium primarily targets the DNA-dependent RNA polymerase of prokaryotes . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template.
Mode of Action
Rifamycin sodium interacts with its target by strongly binding to the DNA-dependent RNA polymerase . This binding inhibits the initiation phase of RNA synthesis, essentially blocking the elongation of the RNA . This interaction results in the suppression of bacterial protein synthesis, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by rifamycin sodium is the RNA synthesis pathway . By inhibiting the DNA-dependent RNA polymerase, rifamycin sodium disrupts the transcription process, preventing the formation of mRNA. This disruption halts protein synthesis, affecting downstream cellular functions and growth of the bacteria .
Pharmacokinetics
Rifamycin sodium exhibits unique pharmacokinetic properties. With repeated dosing, rifamycins induce their own clearance through the liver (autoinduction) via their effects on metabolizing enzymes . This leads to a decrease in rifamycin exposure during the first 6 –14 days of oral administration . Rifampicin and rifabutin are about 80% protein bound to albumin (rifapentine is >95% protein bound) and distribution occurs intra- and extracellularly due to their polar nature with 60 –90% excretion in feces and urine .
Result of Action
The result of rifamycin sodium’s action is the bactericidal activity against many Gram-positive and Gram-negative bacteria . By inhibiting RNA synthesis, the bacteria are unable to produce essential proteins, leading to their death .
Action Environment
The action of rifamycin sodium can be influenced by various environmental factors. For instance, the absorption of rifamycin sodium is variably affected by food; the maximal concentration of rifampicin is decreased by food, whereas rifapentine absorption is increased in the presence of food . Furthermore, the efficacy of rifamycin sodium can be affected by the presence of drug-resistant bacteria .
Biochemische Analyse
Biochemical Properties
Rifamycin Sodium exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) . This inhibition disrupts the synthesis of RNA in microorganisms, thereby affecting their growth and reproduction .
Cellular Effects
Rifamycin Sodium’s primary cellular effect is the inhibition of RNA synthesis, which disrupts the normal functioning of bacterial cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Rifamycin Sodium involves its binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, inhibiting bacterial RNA synthesis . This prevents the bacteria from producing essential proteins, leading to their death .
Temporal Effects in Laboratory Settings
The effects of Rifamycin Sodium can change over time in laboratory settings. For instance, resistance to rifamycins may develop rapidly as a one-step process . Therefore, they are often administered in combination with other antimicrobials .
Dosage Effects in Animal Models
In animal models, the effects of Rifamycin Sodium can vary with different dosages . The dosage for rifampin, a derivative of Rifamycin Sodium, is 5–10 mg/kg, administered orally every 12 to 24 hours in horses and every 24 hours in dogs and cats .
Metabolic Pathways
Rifamycin Sodium is involved in several metabolic pathways. It is primarily excreted in bile and to a lesser degree in urine . Enterohepatic cycling of the parent drug and its main metabolite commonly occurs .
Transport and Distribution
Rifamycin Sodium is transported and distributed within cells and tissues due to its high lipid solubility . It is widely distributed in body tissues and fluids .
Subcellular Localization
Given its mechanism of action, it can be inferred that it interacts with the bacterial DNA-dependent RNA polymerase, which is located in the cytoplasm of the bacterial cell .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Rifamycin-Natrium kann durch eine Reihe von chemischen Reaktionen, ausgehend von Rifamycin B, synthetisiert werden. Der Prozess umfasst die folgenden Schritte:
Fermentation: Der erste Schritt beinhaltet die Fermentation von Amycolatopsis mediterranei, um Rifamycin B zu produzieren.
Chemische Modifikation: Rifamycin B wird chemisch modifiziert, einschließlich Oxidations- und Reduktionsreaktionen, um Rifamycin SV zu produzieren.
Umsetzung in this compound: Rifamycin SV wird dann durch eine Reihe von Reaktionen, die Natriumhydroxid und andere Reagenzien beinhalten, in this compound umgewandelt
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst die folgenden Schritte:
Fermentation: Großtechnische Fermentation von Amycolatopsis mediterranei, um Rifamycin B zu produzieren.
Extraktion und Reinigung: Das Rifamycin B wird mit verschiedenen chromatographischen Verfahren extrahiert und gereinigt.
Chemische Umwandlung: Das gereinigte Rifamycin B wird chemisch in Rifamycin SV und dann in this compound umgewandelt.
Formulierung: Das Endprodukt wird in verschiedene Darreichungsformen formuliert, darunter Tabletten und Injektionen
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Rifamycin B wird oxidiert, um Rifamycin SV zu erzeugen.
Reduktion: Rifamycin SV kann reduziert werden, um andere Derivate zu bilden.
Substitution: Am Rifamycin-Molekül können verschiedene Substitutionsreaktionen stattfinden, die zur Bildung verschiedener Derivate führen
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat und Wasserstoffperoxid werden üblicherweise als Oxidationsmittel verwendet.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden als Reduktionsmittel verwendet.
Lösungsmittel: Organische Lösungsmittel wie Methanol, Ethanol und Aceton werden in diesen Reaktionen häufig verwendet
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Rifamycin SV, Rifampicin, Rifabutin und Rifapentin .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Modellverbindung für die Untersuchung der Synthese und Modifikation von Antibiotika verwendet.
Biologie: this compound wird verwendet, um bakterielle Resistenzmechanismen und die Auswirkungen von Antibiotika auf das Bakterienwachstum zu untersuchen.
Medizin: Es wird zur Behandlung bakterieller Infektionen eingesetzt, darunter Tuberkulose, Lepra und Reisedurchfall.
Industrie: This compound wird in der pharmazeutischen Industrie zur Herstellung verschiedener antibiotischer Formulierungen eingesetzt
Wirkmechanismus
This compound übt seine antibakterielle Wirkung aus, indem es die bakterielle DNA-abhängige RNA-Polymerase hemmt. Diese Hemmung verhindert die Synthese von RNA, wodurch das Bakterienwachstum und die -replikation gestoppt werden. Das primäre molekulare Ziel von this compound ist die Beta-Untereinheit der bakteriellen RNA-Polymerase .
Analyse Chemischer Reaktionen
Types of Reactions
Rifamycin Sodium undergoes several types of chemical reactions, including:
Oxidation: Rifamycin B is oxidized to produce rifamycin SV.
Reduction: Rifamycin SV can be reduced to form other derivatives.
Substitution: Various substitution reactions can occur on the rifamycin molecule, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used as reducing agents.
Solvents: Organic solvents such as methanol, ethanol, and acetone are commonly used in these reactions
Major Products
The major products formed from these reactions include rifamycin SV, rifampicin, rifabutin, and rifapentine .
Vergleich Mit ähnlichen Verbindungen
Rifamycin-Natrium gehört zur Rifamycin-Familie, zu der auch mehrere ähnliche Verbindungen gehören:
Rifampicin: Wird hauptsächlich zur Behandlung von Tuberkulose und Lepra eingesetzt.
Rifabutin: Wird zur Behandlung von Mycobacterium avium complex-Infektionen eingesetzt.
Rifapentin: Wird in Kombination mit anderen Antibiotika zur Behandlung von Tuberkulose eingesetzt.
Rifaximin: Wird zur Behandlung von Reisedurchfall und Reizdarmsyndrom eingesetzt
Einzigartigkeit
This compound ist einzigartig aufgrund seiner breiten antibakteriellen Wirksamkeit und seiner Fähigkeit, die bakterielle RNA-Polymerase zu hemmen. Es ist besonders wirksam gegen grampositive Bakterien und bestimmte gramnegative Bakterien .
Biologische Aktivität
Rifamycin sodium, a member of the ansamycin class of antibiotics, is primarily known for its potent antibacterial properties, particularly against Mycobacterium tuberculosis and various Gram-positive and some Gram-negative bacteria. Its mechanism of action involves the inhibition of RNA synthesis by binding to the beta subunit of bacterial DNA-dependent RNA polymerase. This article delves into the biological activity of rifamycin sodium, highlighting its pharmacological effects, case studies, and relevant research findings.
Rifamycin sodium exerts its antibacterial effects by targeting the bacterial RNA polymerase, effectively blocking transcription. The compound binds strongly to the enzyme's beta subunit, inhibiting the initiation phase of RNA synthesis. This binding is significantly more effective in prokaryotic cells compared to eukaryotic cells, making rifamycin sodium a selective antibiotic with minimal effects on human cells .
The structural components of rifamycin sodium facilitate its interaction with RNA polymerase, where stacking interactions between its naphthalene ring and the aromatic moiety of the polymerase are crucial for binding. The presence of zinc in the polymerase enhances this interaction through coordination with phenolic -OH groups in rifamycin .
Pharmacokinetics
Rifamycin sodium has unique pharmacokinetic properties that influence its clinical application:
- Absorption : It has poor oral bioavailability (<0.1%), necessitating specialized formulations like MMX® (AEMCOLO), which allow targeted release in the distal small intestine and colon .
- Distribution : The volume of distribution is approximately 101.8 L after a 250 mg dose, indicating extensive tissue distribution .
- Metabolism : Primarily metabolized in the liver to a 25-deacetyl metabolite .
- Elimination : About 90% of an administered dose is eliminated through feces within 72 hours, with negligible urinary excretion .
Biological Activity Spectrum
Rifamycin sodium displays a broad spectrum of activity:
- Gram-positive Bacteria : Highly effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria : Some activity against Escherichia coli and Enterobacteriaceae, although generally less effective than against Gram-positive strains.
- Mycobacteria : Particularly effective against Mycobacterium tuberculosis, making it a cornerstone in tuberculosis treatment regimens.
Minimum Inhibitory Concentrations (MICs)
The efficacy of rifamycin sodium can be quantified by its MIC values against various pathogens:
Pathogen | MIC₅₀ (µg/ml) | Notes |
---|---|---|
Staphylococcus aureus | 0.25 - 2 | Effective against methicillin-resistant strains |
Streptococcus pneumoniae | 0.5 - 4 | Variable susceptibility |
Escherichia coli | 32 - 128 | Resistance observed in some strains |
Mycobacterium tuberculosis | <0.01 | Highly effective |
Clostridium difficile | ≤0.03 | Superior activity compared to vancomycin |
Clinical Case Studies
Several studies have investigated the clinical effectiveness of rifamycin sodium:
- Treatment of Traveler's Diarrhea : A double-blind study demonstrated that rifamycin SV MMX® significantly reduced symptoms in patients suffering from travel-related gastrointestinal infections caused by non-invasive E. coli strains .
- Tuberculosis Management : In a cohort study involving multi-drug resistant tuberculosis patients, rifamycin was found to enhance treatment outcomes when included in combination therapy regimens .
- C. difficile Infections : A clinical trial indicated that rifamycin sodium had superior efficacy against C. difficile compared to standard treatments like metronidazole and vancomycin, particularly for recurrent infections .
Adverse Effects
While generally well-tolerated, rifamycin sodium can cause some adverse effects:
- Gastrointestinal disturbances (nausea, diarrhea)
- Hepatotoxicity (elevated liver enzymes)
- Allergic reactions (rash)
Monitoring liver function is recommended during prolonged use due to potential hepatotoxicity.
Eigenschaften
CAS-Nummer |
14897-39-3 |
---|---|
Molekularformel |
C37H46NNaO12 |
Molekulargewicht |
719.7 g/mol |
IUPAC-Name |
sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate |
InChI |
InChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12+;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1 |
InChI-Schlüssel |
YVOFSHPIJOYKSH-CTRMUPKMSA-M |
Isomerische SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])\C.[Na+] |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C.[Na+] |
Aussehen |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
15105-92-7 14897-39-3 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
6998-60-3 (Parent) |
Synonyme |
5,6,9,17,19,21-Hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-1,11(2H)-dione 21-Acetate Sodium Salt; Rifamastene; Rifocin; Tuborin; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.